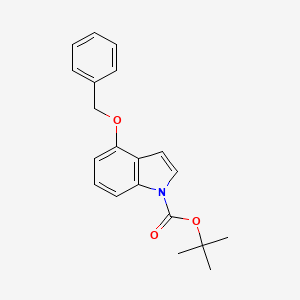

4-Benzyloxy-1-tert-butoxycarbonylindole

Description

4-Benzyloxy-1-tert-butoxycarbonylindole is a synthetic indole derivative featuring two protective groups: a benzyloxy moiety at the 4-position and a tert-butoxycarbonyl (Boc) group at the 1-position. The Boc group is widely used to protect amines during multi-step organic syntheses, offering stability under basic and nucleophilic conditions while being cleavable under acidic conditions. The benzyloxy group, on the other hand, provides steric protection for hydroxyl or phenolic functionalities and is typically removed via catalytic hydrogenation. This compound is primarily utilized in pharmaceutical and agrochemical research, particularly in the synthesis of indole-based alkaloids or kinase inhibitors, where selective deprotection strategies are critical .

Properties

IUPAC Name |

tert-butyl 4-phenylmethoxyindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3/c1-20(2,3)24-19(22)21-13-12-16-17(21)10-7-11-18(16)23-14-15-8-5-4-6-9-15/h4-13H,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQOPUCBIIURYFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C1C=CC=C2OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70586023 | |

| Record name | tert-Butyl 4-(benzyloxy)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70586023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

903131-59-9 | |

| Record name | tert-Butyl 4-(benzyloxy)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70586023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 4-Benzyloxy-1-tert-butoxycarbonylindole typically involves the following steps:

Starting Materials: The synthesis begins with commercially available indole derivatives.

Protection of the Indole Nitrogen: The indole nitrogen is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the tert-butoxycarbonyl (Boc) protected indole.

Introduction of the Benzyloxy Group: The benzyloxy group is introduced at the 4-position of the indole ring through a nucleophilic substitution reaction using benzyl bromide (BnBr) and a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Purification: The final product is purified using column chromatography or recrystallization techniques to obtain pure this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to enhance efficiency and yield.

Chemical Reactions Analysis

4-Benzyloxy-1-tert-butoxycarbonylindole undergoes various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to form the corresponding alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Deprotection: The tert-butoxycarbonyl group can be removed under acidic conditions using trifluoroacetic acid (TFA) to yield the free indole.

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

4-Benzyloxy-1-tert-butoxycarbonylindole has been investigated for its potential in treating various diseases, particularly due to its bioactive properties.

Antimycobacterial Activity

Recent studies have shown that derivatives of this compound exhibit significant antimycobacterial activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. For instance, a series of synthesized compounds based on this compound demonstrated promising results in inhibiting the growth of M. tuberculosis, with structure-activity relationship (SAR) studies highlighting the importance of specific functional groups for enhanced efficacy .

PPARα Agonism

Another notable application is in the development of selective PPARα agonists. Research indicates that modifications to the this compound structure can lead to compounds with improved potency and selectivity for PPARα, which is crucial for managing metabolic disorders and retinal diseases . The SAR studies conducted revealed optimal linker extensions and hydrophobic substituents that enhance the biological activity of these compounds.

Synthetic Applications

The compound also plays a critical role in synthetic organic chemistry, serving as a versatile building block for various chemical syntheses.

Synthesis of Bioactive Compounds

The synthesis of this compound involves several steps, including the coupling of benzyl bromides with 4-hydroxybenzaldehyde to yield corresponding 4-benzyloxy-benzaldehydes. These intermediates can be further reacted with amines to produce more complex structures with potential biological activities .

Nanotechnology Applications

In the realm of nanotechnology, this compound has been utilized in the engineering of nanomaterials due to its unique chemical properties.

Particle Engineering

Phenolic compounds like this compound are integral to developing nanohybrids for biomedical applications. They facilitate controlled synthesis processes that lead to high-quality nanoparticles with specific sizes and functionalities suitable for drug delivery systems and biosensing applications .

Case Studies

Mechanism of Action

The mechanism of action of 4-Benzyloxy-1-tert-butoxycarbonylindole involves its interaction with specific molecular targets and pathways. The benzyloxy group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The indole core can interact with various enzymes and receptors, modulating their activity. The tert-butoxycarbonyl group serves as a protective group, preventing unwanted reactions during synthesis and allowing for selective deprotection under controlled conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties and applications of 4-Benzyloxy-1-tert-butoxycarbonylindole, a comparison with analogous indole derivatives is provided below. Key differences arise from variations in protective groups, substitution patterns, and reactivity profiles.

Table 1: Comparative Analysis of Indole Derivatives

| Compound Name | Protective Groups | Stability | Deprotection Conditions | Common Applications |

|---|---|---|---|---|

| This compound | 1-Boc, 4-Benzyloxy | Stable in bases; sensitive to acids | Boc: TFA/CH₂Cl₂; Bn: H₂/Pd | Drug intermediates, alkaloids |

| 5-Methoxy-1-Boc-indole | 1-Boc, 5-Methoxy | Resists mild acids/bases | Boc: TFA; MeO: stable | Fluorescent probes |

| 1-Benzyl-4-nitroindole | 1-Benzyl, 4-Nitro | Sensitive to reducing agents | Bn: H₂/Pd; NO₂: Zn/HCl | Nitration studies |

| 1-Tosyl-4-hydroxyindole | 1-Tosyl, 4-Hydroxy | Hydroxy prone to oxidation | Tosyl: H₂O/Δ; OH: unprotected | Oxidative coupling reactions |

Key Findings

Protective Group Compatibility :

- The Boc group in this compound offers orthogonal protection relative to the benzyloxy group, enabling sequential deprotection. This contrasts with 1-Tosyl-4-hydroxyindole, where the tosyl group requires harsher conditions (e.g., hydrolysis at elevated temperatures) that may compromise the indole core .

Steric and Electronic Effects :

- The 4-benzyloxy group introduces steric hindrance, reducing nucleophilic attack at the indole’s 3-position compared to 5-Methoxy-1-Boc-indole, where the methoxy group is smaller and less disruptive.

Solubility and Reactivity :

- Boc-protected indoles generally exhibit improved solubility in organic solvents (e.g., DCM, THF) compared to benzyl-protected analogs like 1-Benzyl-4-nitroindole, which may aggregate due to π-π stacking of the benzyl group.

Applications in Synthesis :

- This compound is favored in alkaloid synthesis due to its compatibility with Grignard reactions and cross-coupling protocols. In contrast, 1-Tosyl-4-hydroxyindole is less versatile due to competing side reactions during deprotection.

Limitations of Available Data

This analysis therefore relies on established principles of protective group chemistry and reactivity trends in heterocyclic systems. Further experimental studies (e.g., HPLC purity, spectroscopic comparisons) are recommended to validate these theoretical comparisons.

Biological Activity

4-Benzyloxy-1-tert-butoxycarbonylindole is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Indole Core : A bicyclic structure that is common in many biologically active compounds.

- Benzyloxy Group : Enhances lipophilicity, potentially improving membrane permeability.

- tert-Butoxycarbonyl (Boc) Group : Often used as a protective group in organic synthesis, which can influence the compound's reactivity and stability.

The molecular formula is CHNO, with a molecular weight of approximately 327.40 g/mol.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, studies have shown that indole derivatives can inhibit various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism involves the modulation of signaling pathways such as PI3K/Akt and MAPK .

Enzyme Inhibition

This compound may act as an inhibitor of specific enzymes involved in cancer progression. For example, it has been suggested that indole derivatives can inhibit topoisomerases, enzymes critical for DNA replication and transcription . This inhibition can lead to the cessation of tumor growth.

Case Study 1: Anticancer Efficacy in vitro

A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results showed:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis |

| HeLa (Cervical) | 12 | Cell cycle arrest at G2/M phase |

| A549 (Lung) | 18 | Inhibition of topoisomerase activity |

These findings suggest that this compound may have significant potential as an anticancer agent.

Case Study 2: Enzyme Inhibition Profile

In another study, the enzyme inhibition profile of this compound was assessed against various targets:

| Enzyme | IC50 (µM) | Type of Inhibition |

|---|---|---|

| Topoisomerase I | 5 | Competitive inhibition |

| Protein Kinase B | 10 | Non-competitive inhibition |

| Cyclin-dependent kinase 2 | 8 | Mixed inhibition |

This profile indicates that the compound can effectively inhibit key enzymes involved in cancer cell proliferation and survival.

Discussion

The biological activity of this compound highlights its potential as a therapeutic agent. Its ability to induce apoptosis and inhibit critical enzymes involved in cancer progression positions it as a candidate for further development in anticancer therapies.

Q & A

Basic Research Questions

Q. What are the key intermediates and synthetic pathways for 4-Benzyloxy-1-tert-butoxycarbonylindole?

- Methodological Answer : The synthesis typically involves protecting-group strategies. For example, intermediates like 4-hydroxyindole are benzylated using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the 4-benzyloxy group. Subsequent Boc protection (tert-butoxycarbonyl) at the indole N1 position is achieved with Boc anhydride and a catalyst like DMAP. Key raw materials include ethyl esters of substituted benzeneacetic acids and tert-butyl carbamate derivatives, as outlined in synthetic workflows . Purity (>97% by GC) of intermediates is critical, requiring column chromatography or recrystallization for isolation .

Q. How is this compound characterized spectroscopically?

- Methodological Answer :

- ¹H NMR : The benzyloxy group appears as a singlet at δ 5.0–5.2 ppm (CH₂), while aromatic protons of the indole ring resonate between δ 6.8–7.5 ppm. The tert-butyl group of the Boc moiety shows a singlet at δ 1.2–1.4 ppm.

- IR : Stretching frequencies for the carbonyl group (C=O of Boc) appear at ~1680–1720 cm⁻¹, and the benzyl ether (C-O-C) at ~1250 cm⁻¹.

- Mass Spectrometry : The molecular ion peak ([M+H]⁺) is observed at m/z corresponding to the molecular formula (C₂₀H₂₁NO₃, calculated 335.15 g/mol). Cross-validation with NIST spectral databases ensures accuracy in peak assignments .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data during synthetic optimization?

- Methodological Answer : Discrepancies in NMR signals (e.g., unexpected splitting or shifts) often arise from residual solvents, impurities, or diastereomeric byproducts. To address this:

Deuterated Solvent Purity : Ensure solvents like CDCl₃ are free from moisture, as water peaks (δ 1.5–1.6 ppm) may overlap with tert-butyl signals.

2D NMR Techniques : Use COSY and HSQC to confirm proton-proton correlations and assign ambiguous peaks.

Chromatographic Re-analysis : Re-purify the compound via flash chromatography (e.g., hexane/EtOAc gradient) and repeat NMR in a dry solvent. Contradictions may indicate incomplete Boc deprotection or benzyl group migration, requiring kinetic studies under varying reaction conditions .

Q. What experimental designs are optimal for assessing the compound’s stability under acidic conditions?

- Methodological Answer :

- Hypothesis-Driven Approach : Test the Boc group’s susceptibility to acidolysis by exposing the compound to trifluoroacetic acid (TFA) in dichloromethane (0–50% v/v) at 0–25°C. Monitor degradation via HPLC (C18 column, UV detection at 254 nm).

- Kinetic Analysis : Withdraw aliquots at timed intervals (0, 15, 30, 60 min) and quantify intact compound using a calibration curve. Half-life (t₁/₂) calculations reveal pH-dependent stability trends.

- Control Experiments : Compare with analogous compounds lacking the benzyloxy group to isolate steric/electronic effects. This methodology aligns with deductive research frameworks, where hypotheses guide data collection and validation .

Q. How can researchers differentiate between competing reaction mechanisms in benzyloxy-group deprotection?

- Methodological Answer :

- Catalytic Hydrogenation vs. Acidolysis :

Hydrogenation : Use Pd/C (10% wt) under H₂ (1 atm) in ethanol. Monitor by TLC for intermediate formation (e.g., 4-hydroxyindole derivatives).

Lewis Acid-Mediated Cleavage : Employ BBr₃ in DCM at -78°C. Quench with MeOH and analyze by GC-MS for byproducts like benzyl bromide.

- Isotopic Labeling : Synthesize deuterated benzyloxy analogs to track hydrogenation pathways via mass shifts in MS spectra. Mechanistic insights from such studies are critical for optimizing selective deprotection in complex substrates .

Data Contradiction Analysis

Q. How to address conflicting HPLC purity results post-synthesis?

- Methodological Answer : Discrepancies often stem from column selectivity or detector limitations.

- Column Screening : Test C8, C18, and phenyl-hexyl columns to resolve co-eluting impurities.

- Diode Array Detection (DAD) : Compare UV spectra (200–400 nm) of main peak and impurities to identify structural motifs (e.g., residual benzyl alcohol vs. indole derivatives).

- Orthogonal Methods : Validate purity via ¹H NMR integration (tert-butyl vs. aromatic protons) and elemental analysis. Contradictions may indicate residual solvents or column degradation, requiring method re-validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.